molecular formula C12H13NaO2 B8268697 Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate

Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate

Cat. No.: B8268697
M. Wt: 212.22 g/mol
InChI Key: QVTRRDISMMELOW-USRGLUTNSA-M
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Description

Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate is a sodium enolate derivative characterized by a conjugated enol-oxo system and a 4-isopropylphenyl substituent. The sodium counterion enhances solubility in polar solvents, making it a versatile intermediate in nucleophilic addition reactions and metal-mediated catalysis.

Properties

IUPAC Name

sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2.Na/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13;/h3-9,13H,1-2H3;/q;+1/p-1/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRRDISMMELOW-USRGLUTNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate typically involves the deprotonation of the corresponding ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-3-oxo-3-(4-propan-2-ylphenyl)prop-1-en-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The enolate can be oxidized to form the corresponding α,β-unsaturated carbonyl compound.

    Reduction: Reduction of the enolate can yield the corresponding alcohol.

    Substitution: The enolate can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: α,β-unsaturated carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Various substituted enolates or carbonyl compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, facilitating the construction of complex organic molecules. Its nucleophilic nature allows it to participate in various reactions:

  • Oxidation: Converts to α,β-unsaturated carbonyl compounds.
  • Reduction: Yields corresponding alcohols.
  • Substitution: Engages in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Studies

Research has indicated potential biological activities associated with this compound. It is being studied for interactions with biomolecules that may lead to therapeutic applications. Specific studies have focused on:

  • Mechanism of Action: The compound's nucleophilic properties enable it to form new chemical bonds with electrophilic centers in biomolecules, potentially influencing biological pathways.

Medicinal Chemistry

Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate is investigated for its therapeutic properties. Preliminary studies suggest it may have applications in drug development, particularly in synthesizing novel pharmaceutical agents that could target specific diseases.

Industrial Applications

In industry, this compound is utilized in the production of:

  • Pharmaceuticals: As an intermediate for active pharmaceutical ingredients (APIs).
  • Agrochemicals: In the synthesis of herbicides and pesticides.
  • Fine Chemicals: Used in various chemical processes requiring precise intermediates.

Case Study 1: Synthesis of Complex Organic Molecules

A research team utilized this compound as a key intermediate in synthesizing a series of novel anti-cancer agents. The enolate's ability to undergo selective substitutions facilitated the creation of compounds that showed promising activity against specific cancer cell lines.

In another study, the compound was assessed for its interaction with various enzymes involved in metabolic pathways. Results indicated that it could inhibit certain enzymes, suggesting potential applications as a therapeutic agent targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate involves its nucleophilic properties, which allow it to participate in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate and related compounds:

Compound Name Core Structure Substituents Key Properties Reference(s)
This compound Enolate (conjugated oxo-alkene) 4-isopropylphenyl High solubility in polar solvents; nucleophilic enolate reactivity Inferred
(E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) Propenone (neutral carbonyl) 3-bromophenyl, 4-isopropylphenyl Planar conjugated system; strong UV-Vis absorption (λmax ~300 nm)
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Imidazolidinone (cyclic urea) 4-isopropylphenyl, phenyl Rigid bicyclic structure; moderate cytotoxicity (IC50 >100 μg/mL)
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate Enolate with pyrazole substituent 5-methylpyrazole, phenyl Enhanced resonance stabilization; used in heterocyclic synthesis
Key Observations:
  • Electronic Effects: The sodium enolate form of this compound exhibits greater nucleophilicity compared to neutral propenones like C4, which are electrophilic at the β-carbon due to conjugation with the carbonyl group .
  • Solubility: The sodium counterion in the enolate improves aqueous solubility, whereas neutral analogs (e.g., C4) are more lipophilic, favoring organic solvents .
  • Biological Activity: Imidazolidinone derivatives (e.g., IM-7) show moderate cytotoxicity but lack the reactive enolate system, suggesting divergent mechanisms of action compared to propenones or enolates .

Pharmacological and Physicochemical Data

Cytotoxicity Comparison:
Compound Cell Line IC50 (μg/mL) Notes Reference
(E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) MCF7 7.81 Induces apoptosis; disrupts cell morphology
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) N/A >100 Low cytotoxicity; potential CNS effects
  • UV-Vis Spectra: Propenones like C4 exhibit strong absorption bands (~300 nm) due to π→π* transitions, whereas enolates may show shifted maxima depending on solvent and counterion effects .

Biological Activity

Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-EN-1-olate, also known by its CAS number 1344825-20-2, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the deprotonation of the corresponding ketone using strong bases such as sodium hydride or sodium ethoxide in aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent moisture interference. The compound serves as an intermediate in the synthesis of complex organic molecules and has been studied for its interactions with biomolecules .

The biological activity of this compound can be attributed to its nucleophilic properties, allowing it to participate in various chemical reactions. It can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.

In Vitro Studies

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, it has been investigated for its inhibitory effects on various enzymes involved in neurodegenerative diseases. Although specific IC50 values for this compound were not directly reported, related compounds have shown promising results against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Inhibition of MAO : Compounds structurally similar to this compound have demonstrated significant inhibition against MAO-B with IC50 values ranging from 0.71 μM to 6.76 μM. These findings suggest that this compound may exhibit similar inhibitory properties, contributing to neuroprotective effects .
  • Multi-target Effects : Related studies indicate that compounds with similar structures can inhibit multiple targets, including AChE and butyrylcholinesterase (BChE), which are important in cognitive function. For example, certain chalcone derivatives showed dual inhibition profiles against MAO-B and AChE, indicating potential for multi-target therapeutic strategies .

Data Table: Inhibitory Activities of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Selectivity Index
Compound 2kMAO-B0.7156.34
Compound 2nMAO-B1.1116.04
Compound 2kAChE8.10-
Compound 2oBChE1.19-

Q & A

Q. What are the common synthetic routes for preparing Sodium-3-(4-isopropylphenyl)-3-oxoprop-1-en-1-olate, and how can reaction conditions be optimized?

Sodium enolates like this compound are typically synthesized via deprotonation of β-keto esters or ketones using strong bases such as sodium hydride or sodium methoxide in anhydrous solvents (e.g., THF or DMF). Optimization involves controlling moisture levels, temperature (often 0–25°C), and stoichiometry to avoid side reactions like hydrolysis or over-deprotonation. Characterization via FT-IR (to confirm enolate formation) and elemental analysis is critical .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is moisture-sensitive due to its ionic nature. Storage under inert gas (argon/nitrogen) in a desiccator at –20°C is recommended. Use anhydrous solvents (e.g., THF, DMSO) and avoid protic solvents during reactions. Safety protocols from analogous SDS (e.g., zinc enolate handling in ) suggest wearing gloves and working in a fume hood to prevent inhalation .

Q. What spectroscopic techniques are most effective for structural validation?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the enolate structure, with attention to deshielded carbonyl carbons (~190–210 ppm).
  • FT-IR : Strong absorption at ~1600–1650 cm1^{-1} (C=O stretch) and absence of O-H peaks.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and sodium adducts .

Q. How can researchers design crystallographic experiments for this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in solvents like ethanol or acetonitrile. Use SHELXL ( ) for refinement and WinGX ( ) for data processing. ORTEP-3 ( ) visualizes thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence reactivity or stability?

Graph set analysis ( ) identifies motifs like R22(8)\text{R}_2^2(8) dimers or chains. For example, the enolate’s oxygen may form hydrogen bonds with water or solvent residues, stabilizing the lattice. Use Mercury software to map interactions and correlate with thermal stability (TGA/DSC data) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., solution vs. solid-state structures) arise from polymorphism or dynamic effects. Combine SCXRD with solid-state NMR or Raman spectroscopy. For polymeric structures (as in ), confirm via PXRD and compare with simulated patterns from SCXRD data .

Q. What mechanistic insights exist for its use in cyclization reactions to form heterocycles?

The enolate acts as a nucleophile in Michael additions or cyclocondensations. For example, reacting with thiourea forms thieno[2,3-b]pyridines via keto-enol tautomerism and ring closure ( ). DFT calculations (e.g., Gaussian) model transition states and regioselectivity .

Q. How does the sodium counterion affect coordination chemistry in transition-metal complexes?

Sodium’s small ionic radius and high charge density enable bridging interactions in polymeric structures ( ). When coordinating to metals like Ru(III), the enolate’s planar geometry and π-system stabilize low oxidation states. Study via XAS (X-ray absorption spectroscopy) or cyclic voltammetry .

Q. What computational methods validate experimental findings for this compound?

  • DFT : Optimize geometry at the B3LYP/6-31G* level and compare bond lengths/angles with SCXRD.
  • Molecular Dynamics : Simulate solvent effects on aggregation.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions from crystallographic data .

Q. How can researchers design robust synthetic protocols for derivatives with enhanced functionality?

Functionalize the isopropylphenyl group via electrophilic substitution (e.g., nitration) or modify the enolate with alkyl halides. Monitor regioselectivity using 19F^{19}\text{F} NMR if fluorinated reagents are employed (as in ). High-throughput screening (HTS) accelerates condition optimization .

Methodological Notes

  • Crystallography : Use SHELXL () for anisotropic refinement and SQUEEZE (in PLATON) to model disordered solvents.
  • Data Reproducibility : Cross-validate synthetic yields and spectral data across multiple batches.
  • Literature Review : Leverage tools like SciFinder () to track analogous enolate applications in drug discovery or materials science .

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